5-Bromo-2-(difluoromethoxy)nicotinaldehyde

Vue d'ensemble

Description

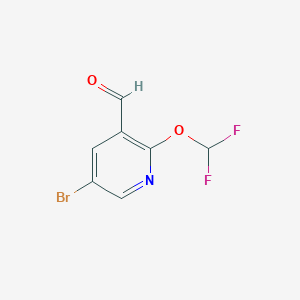

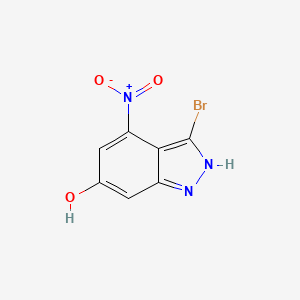

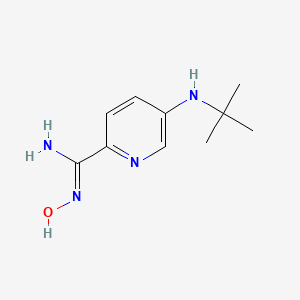

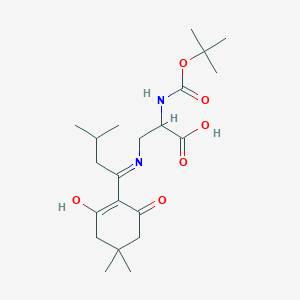

“5-Bromo-2-(difluoromethoxy)nicotinaldehyde” is a chemical compound with the molecular formula C7H4BrF2NO2 . It contains a bromine atom, two fluorine atoms, and an aldehyde group attached to a nicotinic acid structure.

Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, likely involves a nicotinaldehyde (pyridine-3-carbaldehyde) core, with a bromine atom substituted at the 5-position and a difluoromethoxy group at the 2-position .Chemical Reactions Analysis

As an aldehyde, this compound would be expected to undergo typical aldehyde reactions, such as nucleophilic addition and oxidation. The presence of the bromine and difluoromethoxy groups may also influence its reactivity .Physical And Chemical Properties Analysis

Based on its structure, this compound is likely to be a solid under standard conditions. It probably has moderate polarity due to the presence of the polar aldehyde and difluoromethoxy groups .Applications De Recherche Scientifique

Detection of S-Phase Cell Cycle Progression

An improved method for detecting S-phase cell cycle progression, involving a nucleoside analog incorporated into DNA during active DNA synthesis, presents a significant advance over traditional methods. This approach, which preserves the DNA structure and reduces assay time, has implications for understanding cell cycle dynamics and potentially for cancer research (Buck et al., 2008).

Antibody-Based DNA Replication Detection

Monoclonal antibodies specific for bromodeoxyuridine offer a novel method for detecting low levels of DNA replication in vitro. This technique, applicable in immunofluorescent staining and flow cytometry, is crucial for cellular biology and understanding DNA synthesis processes (Gratzner, 1982).

Molecular Structure and Vibrational Analysis

A study combining experimental and computational approaches examined the vibrational spectra and molecular structure of 5-bromo-2'-deoxyuridine. This research, which provides insights into the molecule's physical and chemical properties, is significant for both theoretical chemistry and molecular biology (Çırak et al., 2012).

Cell Turnover Kinetics Quantification

The use of 5-Bromo-2′-deoxyuridine in quantifying cell population turnover reveals valuable information about cell proliferation and loss rates. This methodology is particularly relevant in immunology and could have implications for understanding immune responses and diseases (Bonhoeffer et al., 2000).

Spectroscopic and Antimicrobial Studies

Spectroscopic characterization and antimicrobial activities of related compounds provide essential data for understanding their interactions with biological systems. Such studies are crucial in developing new antimicrobial agents and understanding molecular interactions (Vural & Kara, 2017).

Immunocytochemical Detection in Cells

A method for immunocytochemical detection of DNA synthesis in cells using 5-Bromo-2-deoxyuridine offers a valuable tool for studying cellular processes and DNA replication (van Furth & Van Zwet, 1988).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

5-bromo-2-(difluoromethoxy)pyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrF2NO2/c8-5-1-4(3-12)6(11-2-5)13-7(9)10/h1-3,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYZYEFBHGVUYKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1C=O)OC(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrF2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

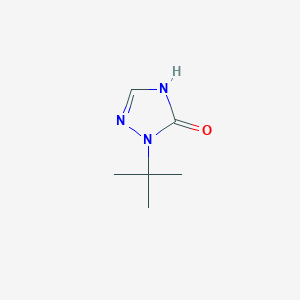

![1-tert-butyl-6-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1384570.png)

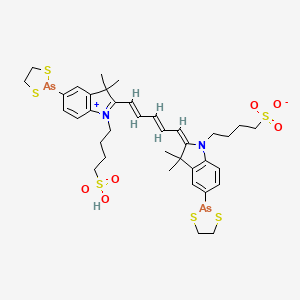

![3-amino-1-(2-hydroxyethyl)-4-(2-thienyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B1384587.png)